1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-7(13)10-6-8-4-2-3-5-9(8)11(14)12(10)15/h6,14-15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAAPONJCKJUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C2CCCCC2=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379431 | |
| Record name | 1-(3,4-dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248595-14-4 | |
| Record name | 1-(3,4-dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone typically involves the hydrogenation of a naphthalene derivative followed by functional group modifications. One common method involves the reduction of a naphthalene derivative using sodium borohydride (NaBH4) in methanol . The reaction conditions often include controlled temperatures and the use of catalysts to ensure selective hydrogenation and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in redox reactions, contributing to its antioxidant properties. Additionally, the compound may interact with enzymes and receptors, modulating their activity and influencing cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone with analogous compounds, focusing on molecular features, properties, and applications.
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Structural and Functional Differences
- Hydroxyl Group Positions : The target compound’s 3,4-dihydroxy substitution distinguishes it from analogs like 1-(1,4-dihydroxy...) and 1-(1-hydroxy...) , which exhibit altered hydrogen-bonding capacity and polarity. This impacts solubility (e.g., higher aqueous solubility for dihydroxy derivatives) and reactivity in oxidation or conjugation reactions.
- Alkyl Substituents: The ethyl and tetramethyl groups in 1-(3-ethyl-5,5,8,8-tetramethyl...)ethanone (AETT) enhance hydrophobicity, making it suitable for fragrance applications due to volatility and stability .
- Backbone Saturation : Fully saturated analogs (e.g., 6-acetyltetralin) lack aromatic conjugation, reducing UV absorption and altering metabolic pathways compared to partially unsaturated derivatives .
Physicochemical Properties
- Solubility : Dihydroxy derivatives (e.g., C₁₂H₁₄O₃) exhibit higher aqueous solubility compared to alkylated analogs like AETT, which is nearly insoluble in water (4.64×10⁻⁸ M at 0°C) .
- Thermal Stability : Tetramethyl/ethyl substitutions in AETT increase thermal stability (melting point ~258°C), favoring its use in high-temperature fragrance formulations .
Biological Activity
1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is a bioactive compound with a molecular formula of CHO. This compound features a naphthalene ring system that is partially hydrogenated and substituted with hydroxyl groups and an ethanone moiety. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Weight : 206.24 g/mol
- CAS Number : 248595-14-4
- IUPAC Name : 1-(3,4-dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Biological Activities
Research indicates that 1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone exhibits several biological activities:
Antioxidant Properties
The compound's hydroxyl groups enable it to act as an antioxidant. This property is crucial for mitigating oxidative stress in biological systems. Studies suggest that its mechanism of action involves the scavenging of free radicals and the modulation of redox reactions within cells.
Anti-inflammatory Effects
Preliminary research indicates that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This effect could be beneficial in treating conditions characterized by chronic inflammation.
Neuroprotective Effects
There is emerging evidence that 1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone may protect neuronal cells from damage induced by oxidative stress. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activity of 1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone can be attributed to its interaction with various molecular targets:
- Redox Reactions : The hydroxyl groups participate in redox reactions that contribute to its antioxidant activity.
- Enzyme Modulation : The compound may interact with enzymes involved in metabolic pathways related to inflammation and oxidative stress.
Case Studies
Several studies have explored the biological effects of this compound:
- Antioxidant Activity Study : A study demonstrated that 1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone significantly reduced oxidative stress markers in cellular models exposed to reactive oxygen species (ROS).
- Neuroprotection Research : In vitro studies showed that the compound protected neurons from apoptosis induced by oxidative stress. This was evidenced by decreased levels of apoptotic markers and increased cell viability.
- Anti-inflammatory Mechanism Investigation : A recent investigation revealed that treatment with this compound led to a reduction in inflammatory cytokines in a model of acute inflammation.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | Structure | Antioxidant, Anti-inflammatory |
| 1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene | Similar structure but different hydroxyl positioning | Antioxidant |
| 2-[4a,8-Dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol | Shares naphthalene system | Limited biological data available |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
